molecular formula C25H52N5O9PS B6596202 diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate CAS No. 799812-69-4

diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate

Cat. No. B6596202
CAS RN: 799812-69-4
M. Wt: 629.7 g/mol
InChI Key: VHPZQKULUKVAAZ-XYYJLZBASA-N
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Description

Diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate is a useful research compound. Its molecular formula is C25H52N5O9PS and its molecular weight is 629.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aryl Diazonium Salts in Surface Chemistry

Surface Modification and Coupling Agents : Aryl diazonium salts have emerged as a novel class of surface modifiers and coupling agents. They enable the binding of synthetic polymers, biomacromolecules, and nanoparticles to surfaces, contributing significantly to advancements in biosensors, protein arrays, and the development of nanocomposite materials. This technology facilitates polymer grafts directly grown on surfaces and pre-formed in solution, then grafted onto surfaces, including "click" reactions. The applications span across biosensors, protein arrays, and attachment of nanoparticles, highlighting the importance of aryl diazonium coupling agents in adhesion, surface, and materials sciences (Mahouche-Chergui et al., 2011).

Diazonium Compounds in Organic Synthesis

Homologation Reaction of Ketones : Diazonium compounds play a crucial role in the homologation reaction of ketones, a process that affords homologated ketones either in the presence or absence of promoters or catalysts. This review emphasizes the complex regiochemistry of the reaction, the nature of the catalysts, and promoters, and includes recent reports on the enantioselective version of ketone homologation reactions. It forecasts new developments in diazo chemistry as valuable for synthesis (Candeias et al., 2016).

Diazonium Salts for Composite Materials

Robust Composites Design : Research on fillers modified with diazonium salts for use in composites has shown significant enhancements in thermal conductivity, stability, and mechanical properties of the materials. Diazonium-modified fillers, including carbon fillers, cellulose, and silica, among others, have demonstrated vast potential in applications ranging from drug release systems and antistatic coatings to electrode materials and bone tissue engineering scaffolds. This highlights the versatility and potential of diazonium salts in designing composites with improved properties (Sandomierski & Voelkel, 2020).

properties

IUPAC Name

diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N3O9PS.2H3N/c29-19(17-37-38(33,34)35)16-36-23(31)14-8-6-4-2-1-3-5-7-11-15-26-22(30)13-10-9-12-21-24-20(18-39-21)27-25(32)28-24;;/h19-21,24,29H,1-18H2,(H,26,30)(H2,27,28,32)(H2,33,34,35);2*1H3/t19-,20+,21+,24+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPZQKULUKVAAZ-XYYJLZBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O)NC(=O)N2.[NH4+].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N5O9PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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